![molecular formula C17H16O2 B1527510 6-(Cyclopropylméthoxy)[1,1'-biphényl]-3-carbaldéhyde CAS No. 883523-41-9](/img/structure/B1527510.png)
6-(Cyclopropylméthoxy)[1,1'-biphényl]-3-carbaldéhyde
Vue d'ensemble
Description
6-(Cyclopropylmethoxy)[1,1'-biphenyl]-3-carbaldehyde is a useful research compound. Its molecular formula is C17H16O2 and its molecular weight is 252.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(Cyclopropylmethoxy)[1,1'-biphenyl]-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Cyclopropylmethoxy)[1,1'-biphenyl]-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agents antibactériens
Le dérivé biphénylique a été étudié pour son potentiel en tant qu'agent antibactérien. Des recherches indiquent que certains dérivés biphényliques et dibenzofuraniques présentent des activités antibactériennes puissantes contre les agents pathogènes Gram-positifs et Gram-négatifs résistants aux antibiotiques prévalents . Cela suggère que le composé en question pourrait faire partie d'une nouvelle classe de médicaments antibactériens, offrant une innovation structurelle dans la lutte contre la résistance aux antibiotiques.
Compatibilité électromagnétique
Dans le domaine de la compatibilité électromagnétique, les dérivés biphényliques ont été utilisés pour supprimer le bruit de commutation simultané (SSN) et les émissions rayonnées dans les applications de circuits imprimés numériques à grande vitesse . Cette application est cruciale pour améliorer les performances des circuits imprimés numériques multicouches en réduisant le bruit du plan de puissance et en améliorant l'efficacité d'isolation du bruit.
Immunothérapie contre le cancer
Les dérivés biphényliques sont explorés en tant qu'inhibiteurs de petites molécules de PD-1/PD-L1, qui sont importants dans le contexte de l'immunothérapie contre le cancer . Ces composés présentent des avantages tels qu'une biodisponibilité orale, une pénétration tumorale élevée et des propriétés pharmacocinétiques favorables, ce qui en fait des candidats prometteurs pour le traitement de divers cancers.
Traitement de la fibrose pulmonaire
Des recherches ont été menées sur les effets inhibiteurs des dérivés cyclopropylméthoxy biphényliques sur la transformation épithéliale-mésenchymateuse (EMT) induite par le TGF-β1 in vitro et la fibrose pulmonaire induite par la bléomycine in vivo . Cela suggère des applications thérapeutiques potentielles pour le traitement de la fibrose pulmonaire idiopathique (FPI), une maladie pulmonaire progressive.
Intermédiaire de synthèse pour la chimie médicinale
Le composé sert d'intermédiaire de synthèse clé dans la production de roflumilast, un inhibiteur sélectif de la phosphodiestérase 4 (PDE4) . Le roflumilast est utilisé pour traiter des affections telles que la bronchopneumopathie chronique obstructive (BPCO), soulignant l'importance du composé en chimie médicinale.
Études de relations structure-activité (RSA)
La relation structure-activité (RSA) des dérivés biphényliques, y compris le composé en question, est un domaine de recherche active. Comprendre la RSA permet de concevoir des médicaments plus efficaces en identifiant les groupes fonctionnels et les caractéristiques structurelles qui contribuent à l'activité biologique de ces composés .
Propriétés
IUPAC Name |
4-(cyclopropylmethoxy)-3-phenylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c18-11-14-8-9-17(19-12-13-6-7-13)16(10-14)15-4-2-1-3-5-15/h1-5,8-11,13H,6-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLRINOGYAYMPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)C=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


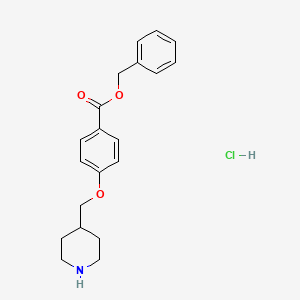

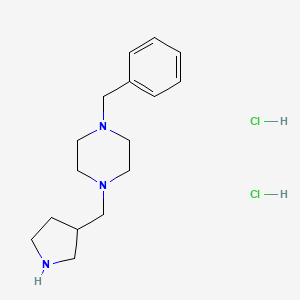

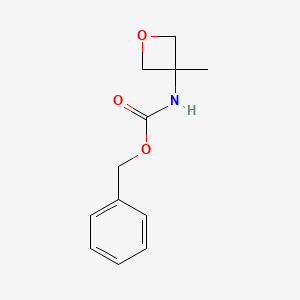

![6-amino-N-[(3-bromophenyl)methyl]pyridine-3-sulfonamide](/img/structure/B1527437.png)
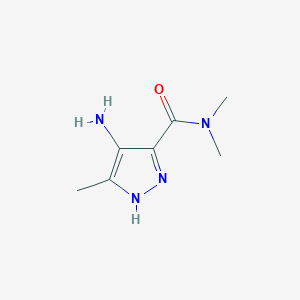
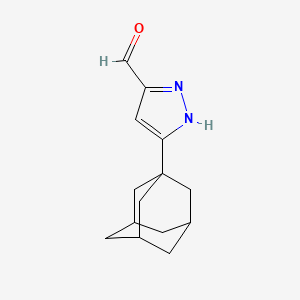

![5-[(4-Cyclopropylpiperazin-1-yl)methyl]pyridin-2-amine](/img/structure/B1527446.png)
![2-[(2,2,2-Trifluoroethyl)carbamoyl]acetic acid](/img/structure/B1527447.png)
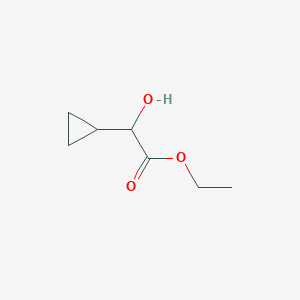
![4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B1527450.png)
